Product packaging for 7-(3'-Carboxybutoxy)coumarin(Cat. No.:)

7-(3'-Carboxybutoxy)coumarin

Cat. No.: B15293186
M. Wt: 262.26 g/mol
InChI Key: UFNOBOOKHSJUHM-UHFFFAOYSA-N
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Description

7-(3'-Carboxybutoxy)coumarin is a useful research compound. Its molecular formula is C14H14O5 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O5 B15293186 7-(3'-Carboxybutoxy)coumarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

2-methyl-4-(2-oxochromen-7-yl)oxybutanoic acid

InChI

InChI=1S/C14H14O5/c1-9(14(16)17)6-7-18-11-4-2-10-3-5-13(15)19-12(10)8-11/h2-5,8-9H,6-7H2,1H3,(H,16,17)

InChI Key

UFNOBOOKHSJUHM-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C(=O)O

Origin of Product

United States

Overview of the Coumarin Chemical Class and Its Natural Occurrence

Coumarins are members of the benzopyrone family, characterized by a benzene (B151609) ring fused to a pyrone ring. japsonline.com This fundamental structure, 2H-1-benzopyran-2-one, serves as the scaffold for a vast number of derivatives. wikipedia.orgresearchgate.net The name "coumarin" originates from "coumarou," the French term for the tonka bean, from which it was first isolated in 1820. chemicalbook.combritannica.com

Naturally, coumarins are widely distributed throughout the plant kingdom, found in the seeds, fruits, flowers, roots, and leaves of many plant species. chemicalbook.com They are secondary metabolites that often play a role in the plant's defense mechanisms. chemicalbook.com High concentrations of coumarins can be found in some essential oils, such as cinnamon bark oil and cassia leaf oil. japsonline.com In plants, they are biosynthesized from phenylalanine via the shikimic acid pathway. chemicalbook.com A key characteristic of almost all natural coumarins is an oxygenated substituent at the 7-position. chemicalbook.com

The coumarin (B35378) family is diverse and can be categorized into several subtypes, including: japsonline.com

Simple coumarins: These are hydroxylated, alkoxylated, and alkylated derivatives of the parent coumarin molecule.

Furanocoumarins: These possess a five-membered furan (B31954) ring fused to the coumarin nucleus.

Pyranocoumarins: Analogous to furanocoumarins, these contain a six-membered pyran ring.

Pyrone-substituted coumarins: This includes derivatives like 4-hydroxycoumarin (B602359).

Historical and Current Research Landscape of Coumarin Analogues

The study of coumarins dates back to the early 19th century with the isolation of coumarin (B35378) itself. britannica.com A significant milestone in coumarin chemistry was its first synthesis in 1868 by Sir William Henry Perkin. britannica.com Early research focused on the isolation and structural elucidation of naturally occurring coumarins.

Over the years, the research landscape has expanded dramatically, driven by the diverse biological activities exhibited by coumarin derivatives. frontiersin.orgnih.gov The simplicity and versatility of the coumarin scaffold make it an attractive starting point for the synthesis of new compounds with a wide range of potential applications. researchgate.net

Current research on coumarin analogues is vibrant and multifaceted, with investigations into their potential as:

Anticancer agents: Many natural and synthetic coumarin derivatives have been studied for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov

Anticoagulants: The discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, from spoiled sweet clover hay, paved the way for the development of important anticoagulant drugs like warfarin. wikipedia.orgbritannica.com

Antimicrobial and Anti-inflammatory agents: Coumarin derivatives have shown promise in combating various microbes and in reducing inflammation. frontiersin.orgbohrium.com

Enzyme inhibitors: Certain coumarins have been identified as inhibitors of enzymes like monoamine oxidase and cholinesterase, suggesting potential applications in neurodegenerative diseases. frontiersin.orgnih.gov

Fluorescent probes and dyes: The inherent fluorescence of many coumarin derivatives makes them valuable tools in various scientific and industrial applications, including as fluorescent sensors and laser dyes. researchgate.netontosight.ai

Rationale for Dedicated Research on 7 3 Carboxybutoxy Coumarin

The specific focus on 7-(3'-Carboxybutoxy)coumarin stems from its unique structural characteristics and the potential advantages these confer. The presence of a carboxybutoxy group at the 7-position of the coumarin (B35378) ring is a key feature. This substituent can influence the molecule's solubility, polarity, and ability to interact with biological targets.

The carboxylic acid moiety, in particular, provides a handle for further chemical modifications, allowing for the creation of a diverse library of derivatives. This is a crucial aspect in drug discovery and development, where structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. nih.gov

Identified Knowledge Gaps and Future Research Directions in 7 3 Carboxybutoxy Coumarin Studies

Established Synthetic Routes to this compound and Related Structures

The synthesis of this compound is typically achieved through a two-step process commencing with the formation of a 7-hydroxycoumarin core, followed by the introduction of the carboxybutoxy side chain.

The foundational 7-hydroxycoumarin scaffold can be synthesized via several established condensation reactions, with the Pechmann and Knoevenagel condensations being the most prevalent. The Pechmann condensation involves the reaction of a phenol (B47542) (in this case, resorcinol) with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst to yield 7-hydroxy-4-methylcoumarin. sathyabama.ac.inslideshare.netacs.orgyoutube.com Alternatively, the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, like malonic acid or its esters, can also afford the coumarin core. nih.govwisdomlib.org

Once the 7-hydroxycoumarin is obtained, the carboxybutoxy side chain is introduced via a Williamson ether synthesis. francis-press.com This involves the O-alkylation of the 7-hydroxy group with a suitable alkyl halide, typically ethyl 4-bromobutanoate, in the presence of a base. The resulting ester, 7-(3'-ethoxycarbonylbutoxy)coumarin, is then hydrolyzed to yield the final product, this compound. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

Significant research has focused on optimizing the reaction conditions for the synthesis of coumarin derivatives to improve yields and purity. For the initial Pechmann or Knoevenagel condensation, various catalysts have been explored. While traditional methods often employ strong acids like sulfuric acid, modern approaches have utilized solid acid catalysts such as Amberlyst-15, which can lead to high yields (approaching 95%) under solvent-free conditions. sathyabama.ac.in The choice of catalyst and reaction conditions, including temperature and reaction time, can significantly impact the efficiency of the synthesis. sathyabama.ac.in

In the subsequent Williamson ether synthesis, the selection of the base and solvent is critical for maximizing the yield of the desired ether and minimizing side reactions. numberanalytics.comnumberanalytics.com Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to ensure complete deprotonation of the phenolic hydroxyl group, thereby enhancing its nucleophilicity. numberanalytics.com The use of phase-transfer catalysts can also accelerate the reaction rate. numberanalytics.com Optimization of the temperature is also crucial; while higher temperatures can increase the reaction rate, they may also promote undesirable side reactions. numberanalytics.com

A typical laboratory-scale synthesis might involve the reaction of 7-hydroxycoumarin with ethyl 4-bromobutanoate in the presence of anhydrous potassium carbonate (K₂CO₃) as the base and DMF as the solvent, with the reaction mixture being stirred at a moderately elevated temperature. The subsequent hydrolysis of the ester is usually achieved by treatment with a base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

Reaction StepReactantsCatalyst/BaseSolventTypical Conditions
Coumarin Core Synthesis (Pechmann)Resorcinol, Ethyl AcetoacetateSulfuric Acid or Solid Acid (e.g., Amberlyst-15)Solvent-free or high-boiling solventElevated temperatures
Side Chain Attachment (Williamson Ether Synthesis)7-Hydroxycoumarin, Ethyl 4-bromobutanoateK₂CO₃ or NaHDMF or AcetoneRoom temperature to moderate heating
Ester Hydrolysis7-(3'-Ethoxycarbonylbutoxy)coumarinNaOH or KOHEthanol/WaterReflux

Application of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize the use and generation of hazardous substances. slideshare.net For the synthesis of the coumarin core, water has been successfully employed as a solvent, offering an environmentally benign alternative to traditional organic solvents. acs.orgnih.gov One-pot syntheses in aqueous media, where sequential reactions are performed by simply adjusting the pH, have been developed for compounds like 7-hydroxy-3-carboxycoumarin. acs.org

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields. wisdomlib.org The Knoevenagel condensation, for instance, can be carried out efficiently under microwave irradiation in the absence of a solvent. wisdomlib.org Similarly, ultrasound-assisted synthesis has been shown to enhance reaction rates and yields in the preparation of coumarin derivatives. wisdomlib.org The use of biodegradable and reusable catalysts, such as certain ionic liquids or solid-supported catalysts, further aligns the synthesis with green chemistry principles. slideshare.net

Design and Synthesis of Novel this compound Analogues and Prodrugs

The versatile structure of this compound allows for extensive chemical modifications at both the coumarin core and the carboxybutoxy side chain, enabling the synthesis of a wide array of analogues and prodrugs with potentially enhanced properties.

Modification Strategies at the Coumarin Core (e.g., C3, C4, C6, C7, C8 Substitutions)

The coumarin nucleus offers several positions for substitution, allowing for the fine-tuning of the molecule's properties.

C3 and C4 Positions: The C3 and C4 positions of the coumarin ring are common sites for modification. For instance, the introduction of various substituents at the C3 position can be achieved through reactions involving coumarin-3-carboxylic acids. ias.ac.in These acids can undergo decarboxylative functionalization to introduce alkyl, aryl, or other groups. ias.ac.in The C4 position can also be substituted, for example, by using different β-ketoesters in the Pechmann condensation. The synthesis of 4-substituted-7,8-dihydroxycoumarins has been demonstrated through acid-catalyzed Pechmann condensation. researchgate.net

C6 and C8 Positions: The C6 and C8 positions on the benzene (B151609) ring of the coumarin are also amenable to substitution. For example, nitration of 7-hydroxy-4-methylcoumarin can lead to the formation of 6-nitro and 8-nitro derivatives. sathyabama.ac.in These nitro groups can then be further transformed into other functional groups. Halogenation at these positions is also a common strategy. researchgate.net

Derivatization of the Carboxybutoxy Side Chain

The terminal carboxylic acid group of the butoxy side chain is a key handle for derivatization, allowing for the creation of prodrugs or for conjugation to other molecules.

Esterification and Amidation: The carboxylic acid can be readily converted into esters or amides. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com Similarly, amides can be synthesized by coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents. nih.govresearchgate.netresearchgate.net This strategy is often employed to create prodrugs, where the active carboxylic acid is masked as an ester or amide that can be cleaved in vivo to release the parent drug. nih.govnih.gov

Prodrug Strategies: The concept of coumarinic acid-based cyclic prodrugs has been explored for opioid peptides, demonstrating that such modifications can enhance metabolic stability and cellular permeability. nih.govnih.gov This principle can be applied to this compound to improve its pharmacokinetic properties.

Scale-Up Considerations for Research and Pre-clinical Studies

Transitioning the synthesis of this compound from a laboratory scale to a larger scale required for research and pre-clinical studies necessitates careful consideration of several factors. The choice of synthetic route becomes paramount, with preference given to routes that are robust, reproducible, and utilize readily available, cost-effective starting materials. nih.gov

Process optimization is crucial for ensuring high yields and purity on a larger scale. This involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to identify the optimal conditions. numberanalytics.com The use of continuous flow reactors can offer advantages over batch processes in terms of safety, efficiency, and scalability, as demonstrated in the synthesis of some coumarin derivatives. nih.gov

Purification methods also need to be scalable. While chromatography is common in the laboratory, crystallization is often preferred for large-scale production due to its lower cost and higher throughput. Developing a reliable crystallization procedure is therefore a key aspect of scale-up.

Furthermore, adherence to green chemistry principles becomes even more important at a larger scale to minimize environmental impact and reduce waste. This includes the use of safer solvents, minimizing the number of synthetic steps, and developing efficient work-up and product isolation procedures.

Elucidation of Molecular Targets and Ligand-Receptor Interactions

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For this compound, understanding these interactions is key to deciphering its mechanism of action. This involves profiling its effects on enzyme activity and characterizing its binding to cellular receptors.

Enzyme Inhibition and Activation Profiling

While direct enzymatic inhibition or activation studies on this compound are not extensively documented, research on structurally related 7-substituted coumarin derivatives provides significant insights into its potential enzymatic targets. Coumarins, as a class of compounds, are known to interact with a variety of enzymes, and the nature of the substituent at the 7-position plays a crucial role in determining the specificity and potency of this interaction.

Studies on a range of 7-substituted coumarin derivatives have demonstrated their capacity to inhibit neuronal enzymes such as monoamine oxidase B (MAO-B) and cholinesterases (ChEs). nih.gov For instance, coumarins bearing an N-benzylpiperidine or p-bromo-N-benzylpiperazine at the 7-position have shown notable inhibitory activity against these enzymes. nih.gov Furthermore, a series of carboxamide derivatives of 7-substituted coumarins have been identified as potent inhibitors of human carbonic anhydrase IX (hCA IX) and soy bean lipoxygenase (LOX), both of which are validated antitumor targets. mdpi.comnih.gov The inhibition of these enzymes by coumarin derivatives suggests that this compound may also exhibit inhibitory activity against a similar spectrum of enzymes, although this requires direct experimental validation.

The following table summarizes the inhibitory activities of some 7-substituted coumarin derivatives against various enzymes, highlighting the potential enzymatic targets for compounds like this compound.

Coumarin Derivative ClassTarget Enzyme(s)Observed EffectReference
7-substituted coumarins with N-benzylpiperidine/p-bromo-N-benzylpiperazineMonoamine Oxidase B (MAO-B), Cholinesterases (ChEs)Inhibition nih.gov
7-substituted coumarin carboxamidesHuman Carbonic Anhydrase IX (hCA IX), Lipoxygenase (LOX)Potent Inhibition mdpi.comnih.gov

It is important to note that the specific carboxybutoxy side chain of this compound will undoubtedly influence its binding affinity and inhibitory profile for these and other enzymes.

Receptor Binding Studies and Agonist/Antagonist Characterization

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating cellular function. Research into 7-alkoxycoumarins has shed light on their potential to interact with specific receptors, providing a framework for understanding the receptor-binding properties of this compound.

A notable target for 7-alkoxycoumarins is the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in various physiological and pathological processes. acs.orgresearchgate.net A study investigating a series of 7-alkoxycoumarins found that the nature of the alkoxy side chain is a key determinant for AhR activation. acs.orgresearchgate.net For example, 7-isopentenyloxycoumarin was identified as a potent AhR activator. acs.orgresearchgate.net This suggests that the butoxy moiety in this compound could facilitate its interaction with the AhR, potentially leading to the modulation of AhR-mediated signaling pathways.

Furthermore, coumarin-based selective estrogen receptor modulators (SERMs) have been described, indicating that the coumarin scaffold can interact with steroid hormone receptors. nih.gov The oxygen functionality at the 7-position of the coumarin core is thought to mimic the A/B ring of steroidal estrogens, facilitating binding to the estrogen receptor. nih.gov

The table below presents data on the interaction of various 7-alkoxycoumarins with the Aryl Hydrocarbon Receptor.

7-Alkoxycoumarin DerivativeInteraction with Aryl Hydrocarbon Receptor (AhR)Reference
7-IsopentenyloxycoumarinPotent Activator acs.orgresearchgate.net
Boropinic acidActive acs.orgresearchgate.net
7-But-2′-enyloxycoumarinActive acs.orgresearchgate.net
7-(2′,2′-dimethyl-n-propyloxy)coumarinActive acs.orgresearchgate.net
7-BenzyloxycoumarinActive acs.orgresearchgate.net
7-(3′-hydroxymethyl-3′-methylallyloxy)coumarinActive acs.orgresearchgate.net

These findings underscore the potential for this compound to act as a ligand for nuclear receptors and other cellular receptors, thereby influencing a wide range of cellular processes.

Modulation of Intracellular Signaling Pathways by this compound

The biological effects of this compound are mediated through the modulation of complex intracellular signaling networks. By influencing these pathways, the compound can alter gene expression and induce cellular responses such as autophagy and apoptosis.

Analysis of Downstream Effectors and Gene Expression Alterations

Closely related coumarin compounds have been shown to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov For instance, 7-hydroxycoumarin (umbelliferone), the parent compound of many 7-alkoxycoumarins, has been reported to attenuate oxidative stress by modulating the Nrf2 signaling pathway. nih.gov This pathway is a critical regulator of the cellular antioxidant response.

Other coumarin derivatives have demonstrated the ability to suppress the activation of NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators. nih.gov The modulation of these pathways can lead to significant alterations in the expression of downstream effector genes. For example, coumarin-acrolein hybrids have been shown to inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell survival and proliferation. nih.gov

Investigation of Cellular Autophagy and Apoptosis Induction Pathways

A significant body of evidence points to the ability of coumarins to induce apoptosis, or programmed cell death, in various cancer cell lines. Coumarin and its metabolite, 7-hydroxycoumarin, have been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in non-small cell lung carcinoma cells. nih.gov

The pro-apoptotic effects of coumarins are often mediated through the regulation of the Bcl-2 family of proteins. For example, some coumarin derivatives have been found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis. Furthermore, the induction of apoptosis by coumarins can involve the activation of caspases, the primary executioners of programmed cell death. nih.gov

The following table summarizes the effects of certain coumarin derivatives on key apoptotic proteins.

Coumarin DerivativeEffect on Apoptotic ProteinsSignaling Pathway ImplicatedReference
Coumarin-acrolein hybridsDownregulation of Bcl-2PI3K/AKT nih.gov
Coumarin and 7-hydroxycoumarinInduction of apoptosis (cell type dependent)Not specified nih.gov

These findings suggest that this compound may exert its biological effects, at least in part, by inducing apoptosis through the modulation of these critical signaling pathways and effector molecules.

Biophysical Studies of this compound Interactions with Biomolecules

The interaction of this compound with biomolecules at a physical level is a critical determinant of its biological activity. Biophysical studies, such as spectroscopic and computational analyses, can provide valuable insights into the nature of these interactions.

Research on 7-alkoxy-appended coumarin derivatives has revealed that the length of the alkoxy chain can influence their aggregation behavior and photophysical properties. researchgate.netrsc.orgnih.govrsc.orgmedsci.cn The alkoxy group can act as a donor and facilitate aggregation through hydrophobic interactions, while electron-withdrawing groups at other positions can modulate the electronic behavior of the coumarin core. rsc.orgnih.govrsc.org These studies often employ techniques like UV-Vis absorption and fluorescence spectroscopy to characterize the interactions.

Furthermore, the interaction of coumarin derivatives with carrier proteins, such as serum albumins, is crucial for their transport and distribution in the body. acs.org Such interactions are typically studied using fluorescence spectroscopy, circular dichroism, and computational docking to elucidate the binding modes and affinities. The binding of coumarins to these proteins is often driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic forces. acs.org

DNA/RNA Binding and Intercalation Mechanisms

There is a notable lack of specific research into the DNA and RNA binding properties of this compound. As a result, no experimental data exists to definitively characterize its mode of interaction with nucleic acids, be it through intercalation, groove binding, or other mechanisms.

Studies on other coumarin derivatives have suggested various modes of DNA interaction. For instance, some coumarins have been shown to bind to the minor groove of DNA, while others may intercalate between base pairs. researchgate.netnih.gov However, without direct experimental evidence for this compound, any such assumptions would be purely speculative. The presence of the carboxybutoxy side chain at the 7-position would likely influence its electronic properties and steric profile, making direct comparisons to other coumarins unreliable without specific investigation.

Protein-Ligand Complex Formation and Conformational Changes

Similar to the lack of nucleic acid binding studies, there is no specific research detailing the formation of protein-ligand complexes involving this compound or any resulting conformational changes in proteins.

The scientific community has investigated the interaction of other coumarin derivatives with various proteins. For example, studies on the binding of 7-hydroxycoumarin derivatives to Human Serum Albumin (HSA) have revealed specific binding constants and have shown that such interactions can induce conformational changes, such as a decrease in α-helix content. researchgate.netnih.gov Additionally, coumarin compounds have been identified as inhibitors of enzymes like DNA gyrase and polyphenol oxidase, where they bind to specific subunits and alter the enzyme's structure and function. nih.govnih.gov

However, the unique 3'-carboxybutoxy substituent of the target compound introduces a flexible, negatively charged side chain that would significantly impact its binding affinity and specificity for protein targets compared to other studied coumarins. Without dedicated research, it is not possible to provide scientifically accurate details on its protein interactions.

Evaluation in Defined Cell Line Models and Primary Cell Cultures

Comprehensive studies directly investigating the effects of this compound on cell viability, proliferation, and differentiation in defined cell line models and primary cell cultures are not readily found in the reviewed literature. However, research on other coumarin derivatives provides insights into the potential biological activities of this compound class.

Studies on various coumarin derivatives have demonstrated a range of effects from cytostatic (inhibiting cell growth) to cytotoxic (causing cell death). For instance, 8-nitro-7-hydroxycoumarin has been shown to be cytostatic to all cell lines tested and cytotoxic to three cell lines, with its cytostatic effects being irreversible in most cases. japer.in This compound was found to alter the cell cycle and inhibit DNA synthesis. japer.in

The chemotherapeutic potential of coumarin-3-carboxylic acid and its hydroxylated derivatives has also been explored. These compounds, particularly when complexed with silver, exhibited significant concentration-dependent cytotoxic effects against human carcinoma cell lines, in some cases being more cytotoxic than the established chemotherapy agent cisplatin. nih.gov A series of 7-diethylaminocoumarin compounds were also synthesized and tested for their cytotoxicities against various cancer cell lines and human umbilical vein endothelial cells (HUVEC). nih.gov

A study on 7-substituted coumarins, including umbelliferone, scoparone, and herniarin, demonstrated their ability to reduce the viability of laryngeal cancer cells in a dose-dependent manner. researchgate.net Similarly, novel coumarin-3-carboxamide derivatives have shown potent anticancer activity against HepG2 and HeLa cancer cell lines. mdpi.com

Table 1: Cytotoxic and Cytostatic Effects of Various Coumarin Derivatives

Compound/Derivative Cell Line(s) Observed Effects Reference
8-nitro-7-hydroxycoumarin Various human and animal cell lines Cytostatic in all tested lines, cytotoxic in three lines; alters cell cycle and inhibits DNA synthesis. japer.in
Coumarin-3-carboxylic acid and its hydroxylated derivatives (with and without silver complexation) Human carcinoma cell lines (A-498, Hep-G2) and non-carcinoma cell lines (CHANG, HK-2) Concentration-dependent cytotoxicity, with silver complexes showing enhanced activity. nih.gov
7-diethylaminocoumarin derivatives HUVEC and various cancer cells Compounds 9 and 10 strongly inhibited proliferation of various cancer cell lines; compounds 12 and 15 showed high selectivity for HUVEC. nih.gov
Umbelliferone, Scoparone, Herniarin Laryngeal cancer cells (RK33) Reduced viability and migration in a dose-dependent manner. researchgate.net

Direct evidence regarding the impact of this compound on cellular differentiation and phenotypic changes is not available in the reviewed scientific literature. Research on other coumarin derivatives has primarily focused on their anti-proliferative and cytotoxic effects, with less emphasis on their ability to induce cellular differentiation or specific phenotypic alterations unrelated to cell death. While some coumarins have been noted to influence processes that could indirectly affect cell phenotype, such as the inhibition of angiogenesis, dedicated studies on differentiation pathways are scarce.

Assessment of this compound in Specific In Vitro Biological Processes

Specific in vitro assessments of this compound's role in regulating oxidative stress, inflammation, angiogenesis, and metastasis are not well-documented. The following sections summarize the activities of other coumarin derivatives in these biological processes.

While direct studies on this compound are lacking, the antioxidant properties of the broader coumarin class are well-established. Many coumarin derivatives have the ability to scavenge reactive oxygen species (ROS), such as hydroxyl and superoxide (B77818) radicals, and inhibit lipid peroxidation. japer.in The antioxidant activity is often attributed to the electron-donating nature of substituents on the coumarin scaffold. japer.in

For example, a study on three coumarin derivatives demonstrated their effectiveness as antioxidants, comparable to ascorbic acid, in DPPH, superoxide, and nitric oxide free radical scavenging assays. japer.in Another study on 3-carboxycoumarin derivatives found that the presence of hydroxyl groups on the ring structure correlated with their DPPH radical scavenging activity. nih.gov Furthermore, alkyl esters of 7-hydroxycoumarin-3-carboxylic acid have been identified as potent uncouplers of oxidative phosphorylation, a process linked to cellular metabolism and oxidative stress. nih.gov

Table 2: Antioxidant Activity of Various Coumarin Derivatives

Compound/Derivative Assay Key Findings Reference
Various coumarin derivatives DPPH, Superoxide, Nitric Oxide scavenging Compounds were as effective as ascorbic acid. japer.in
3-Carboxycoumarin derivatives DPPH radical scavenging Presence of hydroxyl groups enhanced activity. nih.gov

There is a lack of specific data on the role of this compound in modulating inflammatory responses. However, the anti-inflammatory properties of coumarins, in general, are widely recognized. nih.govresearchgate.net Coumarins can reduce tissue edema and inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov

In a study using RAW 264.7 murine macrophage cells, both coumarin and an Indonesian cassia extract (which contains coumarins) were shown to possess anti-inflammatory properties by inhibiting the production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.govresearchgate.net Other studies have also highlighted the ability of various coumarin derivatives to inhibit cyclooxygenase-2 (COX-2) activity and the production of interleukins. carcinogenesis.com For instance, 6-methylcoumarin (B191867) was found to attenuate inflammation by regulating MAPK and NF-κB signaling pathways. mdpi.com

Table 3: Anti-inflammatory Effects of Coumarin and its Derivatives

Compound/Derivative Cell Line/Model Key Findings Reference
Coumarin and Indonesian Cassia Extract RAW 264.7 macrophages Inhibited production of PGE2, NO, TNF-α, IL-6, and IL-1β. nih.govresearchgate.net
Coumarin derivatives C2 and C3 RAW 264.7 macrophages Showed better anti-inflammatory effects than Diclofenac by inhibiting COX-2, IL-1β, and IL-6. carcinogenesis.com

Specific research on the anti-angiogenic and anti-metastatic properties of this compound is not currently available. However, the potential of the coumarin scaffold in inhibiting these crucial cancer progression steps has been demonstrated with other derivatives.

Natural and synthetic coumarins can inhibit factors involved in the migration, proliferation, and differentiation of endothelial cells, which are fundamental processes in angiogenesis. nih.gov For example, certain sulfonyl derivatives of coumarins have exhibited high antimigration activity through the inhibition of matrix metalloproteinase-2 (MMP-2), without showing cytotoxic effects. nih.gov A series of 7-diethylaminocoumarin compounds were also synthesized, with some showing high selectivity for inhibiting the proliferation of HUVECs. nih.govresearchgate.net The coumarin derivative 7-isopentenyloxycoumarin has been shown to exert antitumor effects by inhibiting angiogenesis via a decrease in the chemokine CCL2. researchgate.net

Regarding anti-metastatic potential, some coumarin-indole hybrids have been found to impair the migration of breast cancer cells, suggesting their potential as anti-metastatic agents. nih.gov

Immunomodulatory Effects on Isolated Immune Cells

Despite a comprehensive review of scientific literature, no studies were identified that specifically investigated the immunomodulatory effects of this compound on isolated immune cells. Consequently, there are no detailed research findings or data tables available to report for this specific compound within the scope of this article.

The broader class of coumarin compounds has been a subject of interest in immunological research. Studies on related molecules, such as simple coumarin and its primary metabolite, 7-hydroxycoumarin, have explored their influence on immune system components. For instance, research has indicated that some coumarin derivatives may affect macrophage phagocytosis, lymphocyte proliferation, and the production of signaling molecules known as cytokines. nih.govnih.govnih.govnih.gov However, these findings are not directly applicable to this compound, as the specific chemical structure of a compound dictates its biological activity.

The absence of data for this compound highlights a gap in the current scientific knowledge and suggests an area for future research. Investigations into its potential effects on isolated immune cells such as lymphocytes, macrophages, and dendritic cells would be necessary to determine if it possesses any immunomodulatory properties. Such studies would typically involve a range of in vitro assays to measure cell viability, proliferation, phagocytic activity, and the secretion of various cytokines in response to the compound.

In Vivo Non Human Pharmacological and Mechanistic Studies of 7 3 Carboxybutoxy Coumarin

Pharmacodynamic Evaluations in Animal Models

Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound on a living organism. While direct evaluations for 7-(3'-Carboxybutoxy)coumarin are not documented in the available literature, the extensive research on other coumarins provides a basis for potential therapeutic applications.

Currently, there are no specific studies detailing biomarker analysis or target engagement for this compound in preclinical models.

Biomarkers are measurable indicators of a biological state or condition and are essential tools in drug development for assessing efficacy and safety. nih.gov In preclinical research, they can provide evidence of target engagement, confirming that a drug is interacting with its intended molecular target, and can help predict clinical response. nih.gov For a novel compound like this compound, initial biomarker studies would likely focus on targets related to the known activities of the coumarin (B35378) class, such as markers of inflammation or cell cycle regulation.

While this compound has not been specifically evaluated in animal disease models, numerous coumarin derivatives have demonstrated significant activity in models of inflammation and cancer. nih.govnih.gov

Coumarins are recognized for their anti-inflammatory properties. nih.govmdpi.com Derivatives such as 7-hydroxycoumarin (umbelliferone) and scopoletin (B1681571) have been shown to reduce inflammation in various animal models. mdpi.commdpi.com For instance, studies using carrageenan-induced paw edema in rats, a standard model for acute inflammation, have shown that certain synthetic coumarins can significantly reduce swelling, with efficacy comparable to or even exceeding that of reference drugs like indomethacin. nih.gov Other research has pointed to the potential of coumarins in mitigating intestinal inflammation in models of colitis. frontiersin.org The mechanism often involves the inhibition of pro-inflammatory mediators and enzymes like cyclooxygenase (COX). nih.gov

In the context of oncology, coumarins have been investigated for their ability to inhibit tumor growth. nih.gov Studies in murine breast cancer models have shown that some coumarin derivatives can exhibit potent anti-angiogenic activity, reducing tumor vascularization and growth. nih.gov The cytostatic effects of compounds like 7-hydroxycoumarin have been observed in cancer cell lines, where they can induce cell cycle arrest. nih.gov

The table below summarizes findings for representative coumarin derivatives in various animal disease models.

Coumarin DerivativeAnimal ModelDisease FocusObserved Effect
Various Synthetic Coumarins RatCarrageenan-Induced Paw EdemaSignificant reduction of paw edema volume (anti-inflammatory). nih.gov
7-Isopentenyloxycoumarin Murine Breast Cancer ModelCancerPotent anti-angiogenic activity, leading to decreased tumor vascularization and growth. nih.gov
Various Coumarins RatTrinitrobenzenesulfonic acid (TNBS) induced colitisPotential therapeutic agents for treating inflammation, linked to antioxidant properties. mdpi.com
7-Hydroxycoumarin Spontaneously Hypertensive Rats (SHR)HypertensionInduced vasorelaxation, suggesting potential cardiovascular applications. mdpi.com

Investigating Metabolic Fate and Distribution in Animal Systems (Excluding Human ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical to understanding its behavior in the body. No specific ADME studies for this compound in animal models are available. However, the metabolic fate of the parent coumarin molecule is well-documented. chemicalbook.comresearchgate.net

Specific tissue distribution and accumulation data for this compound are not available.

Studies on the parent compound, coumarin, in mice show that it is distributed to a variety of tissues following administration. nih.gov The highest levels of radioactivity from labeled coumarin are typically found in the liver and kidneys, which are the primary organs of metabolism and excretion. nih.govuef.fi Detectable levels have also been found in the lungs, muscle, heart, and brain, suggesting it can cross the blood-brain barrier. uef.finih.gov There is generally no evidence of significant tissue accumulation with coumarin, as it is extensively metabolized and excreted. chemicalbook.com

The table below summarizes the observed tissue distribution for the parent compound, coumarin, in mice.

TissueDetection of Coumarin/Metabolites
Liver High levels detected. nih.gov
Kidney High levels detected. nih.gov
Blood Detected. nih.gov
Lung Detected. nih.gov
Muscle Detected. nih.gov
Brain Detected. uef.fi
Fat Detected. nih.gov

The precise metabolic pathway of this compound has not been elucidated. However, it can be predicted based on the known metabolism of the coumarin ring system and the butoxy-carboxylic acid side chain.

The metabolism of the parent coumarin molecule proceeds primarily via two pathways, with significant species-dependent variations. researchgate.net

7-Hydroxylation: This pathway, catalyzed mainly by the CYP2A family of cytochrome P450 enzymes, produces 7-hydroxycoumarin. This is the major and rapid detoxification pathway in humans and some animal models like the mouse. uef.finih.gov

3,4-Epoxidation: This pathway leads to the formation of a reactive intermediate, coumarin 3,4-epoxide. This epoxide is the precursor to toxic metabolites and is a more prominent pathway in species like the rat, which has low 7-hydroxylation activity. researchgate.netuef.fi

Given its structure, this compound already possesses a substituent at the 7-position. Its metabolic fate would likely involve two main processes:

Metabolism of the Coumarin Core: The core structure could potentially undergo hydroxylation at other positions (e.g., 3, 4, 6, or 8) or opening of the lactone ring. researchgate.net

Metabolism of the Side Chain: The 3'-carboxybutoxy side chain is essentially a short-chain fatty acid ether. It is plausible that this chain would be metabolized via pathways common to fatty acids, such as beta-oxidation , which would sequentially shorten the carbon chain.

Therefore, expected metabolites in animal systems could include hydroxylated derivatives of the original compound, as well as products resulting from the oxidative cleavage of the side chain. Subsequent conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion is also a highly probable metabolic step, as seen with other coumarin metabolites like 7-hydroxycoumarin. nih.gov

Structure Activity Relationship Sar Studies of 7 3 Carboxybutoxy Coumarin Analogues

Correlating Structural Modifications with Biological and Mechanistic Activities

The correlation between structural changes and the resulting biological and mechanistic activities is a cornerstone of drug design. In the context of 7-(3'-Carboxybutoxy)coumarin analogues, this involves a detailed analysis of the contributions of the carboxybutoxy moiety and the effects of various substituents on the coumarin (B35378) core.

The carboxybutoxy group at the 7-position of the coumarin scaffold plays a significant role in defining the molecule's interaction with biological targets. The ether linkage provides a degree of flexibility, allowing the carboxyl group to orient itself optimally within a binding site. The length of the alkoxy chain is also a critical determinant of activity. For instance, studies on similar phenolic compounds have shown that increasing the alkyl chain length can enhance bioavailability and potency up to a certain point, after which it may decrease. frontiersin.org

The position and chemical nature of substituents on the coumarin ring system are pivotal in determining the biological activity and selectivity of its derivatives. mdpi.comnih.gov The coumarin scaffold offers multiple positions (C-3, C-4, C-5, C-6, and C-8) for modification, each contributing uniquely to the molecule's pharmacological profile. nih.gov

Substitutions at the C-3 and C-4 positions have been extensively studied. Introduction of various groups at these positions can significantly impact anticancer, anti-inflammatory, and antimicrobial activities. For example, the presence of a 4-methyl group has been shown to be beneficial in some contexts. nih.gov In a study of coumarin-based TNF-alpha inhibitors, modifications around the coumarin core, including at these positions, were key to optimizing inhibitory activity. nih.gov

The C-6 position is another important site for substitution. Studies have shown that placing substituents at this position can lead to potent anticancer activity. For instance, the introduction of a nitro group at C-6 can influence the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. frontiersin.orgchemmethod.com

The C-7 position is particularly significant, and a wide array of functionalities have been introduced at this site to modulate biological activity. mdpi.comnih.gov The presence of a hydroxyl group at C-7 is a common feature in many naturally occurring and synthetic coumarins and often serves as a precursor for introducing other functionalities. nih.gov For example, 7-hydroxycoumarin derivatives have been investigated for their anticancer properties. nih.gov The substitution of the 7-hydroxyl with different alkoxy groups can fine-tune the lipophilicity and steric bulk, which is a key strategy in the rational design of selective enzyme inhibitors. nih.gov In some cases, the presence of a catechol system (hydroxyl groups at C-6 and C-7 or C-7 and C-8) can dramatically increase antioxidant and neuroprotective properties. mdpi.comnih.gov

The following table summarizes the influence of various substituents on the biological activity of coumarin derivatives based on several research findings.

PositionSubstituentInfluence on Biological ActivityReference(s)
C-3 Carboxylic acidEssential for antibacterial activity in some derivatives.
C-4 MethylCan be beneficial for certain biological activities. nih.gov
C-6 NitroInfluences electronic properties and can be important for anticancer activity. frontiersin.orgchemmethod.com
C-7 HydroxylCommon precursor for derivatization; important for various biological activities. nih.govnih.gov
C-7 Alkoxy groupsModulates lipophilicity and steric properties, key for enzyme inhibition. nih.gov
C-6 & C-7 Catechol (hydroxyls)Significantly enhances antioxidant and neuroprotective effects. mdpi.comnih.gov
C-7 & C-8 Catechol (hydroxyls)Significantly enhances antioxidant and neuroprotective effects. mdpi.com

Rational Design Principles for Optimized this compound Derivatives

The rational design of optimized this compound derivatives is guided by the SAR principles gleaned from experimental studies. The goal is to create new molecules with improved efficacy, selectivity, and pharmacokinetic properties. Several key principles can be outlined for this process.

One primary strategy involves the modification of the carboxybutoxy chain . This includes varying the length of the alkyl chain to optimize the distance between the coumarin scaffold and the terminal carboxyl group for ideal interaction with the target binding site. The position of the carboxyl group on the butoxy chain can also be altered to explore different binding orientations. Furthermore, the carboxyl group could be replaced with other acidic moieties or bioisosteres to enhance binding affinity or improve ADME properties.

Another important design principle is the introduction of diverse substituents on the coumarin scaffold . Based on SAR data, specific functional groups can be introduced at positions C-3, C-4, C-6, and C-8 to enhance a desired biological activity. For instance, introducing small, lipophilic groups at certain positions might enhance cell permeability, while adding hydrogen-bonding groups could increase binding affinity to a specific target. The combination of substitutions at multiple positions can also lead to synergistic effects on biological activity. For example, a study on 3,7-substituted coumarin derivatives showed that specific combinations of substituents at these two positions could lead to potent and selective enzyme inhibitors.

Hybrid molecule design is a third promising approach. This involves linking the this compound scaffold to another pharmacophore known to have a complementary biological activity. This can result in multi-target ligands that can address complex diseases more effectively. For example, coumarin-peptide conjugates have been designed as potential anticancer agents. nih.gov

The following table outlines some rational design principles for optimizing this compound derivatives.

Design PrincipleStrategyDesired Outcome
Modification of the C-7 side chain Vary alkyl chain length; alter carboxyl position; replace carboxyl with bioisosteres.Optimized binding geometry and improved ADME properties.
Scaffold decoration Introduce diverse functional groups at C-3, C-4, C-6, and C-8.Enhanced potency, selectivity, and cell permeability.
Hybrid molecule design Link to other pharmacophores.Multi-target activity for complex diseases.

By systematically applying these design principles and continuously evaluating the resulting analogues through biological and mechanistic studies, it is possible to develop novel this compound derivatives with superior therapeutic potential.

Advanced Analytical Methodologies for Research on 7 3 Carboxybutoxy Coumarin

Spectroscopic Characterization Techniques for Research Samples (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the structural confirmation and characterization of newly synthesized or isolated batches of 7-(3'-Carboxybutoxy)coumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons on the coumarin (B35378) ring and the carboxybutoxy side chain. ias.ac.in The aromatic protons on the coumarin core typically appear in the downfield region (δ 6.5-8.0 ppm). ias.ac.in The protons of the butoxy chain would be found in the more upfield region, with the methylene (B1212753) protons adjacent to the ether oxygen appearing at a higher chemical shift than the others. The single proton on the chiral center of the butoxy group would likely appear as a multiplet.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. hebmu.edu.cn The spectrum for this compound is expected to show 14 distinct signals. nih.gov Key signals include the carbonyl carbon of the lactone ring (around δ 160 ppm) and the carboxylic acid carbon (around δ 170-180 ppm). The aromatic and olefinic carbons of the coumarin system typically resonate between δ 100 and 160 ppm. hebmu.edu.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on the general spectral characteristics of coumarin derivatives. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Coumarin Ring Protons6.5 - 8.0100 - 160
Lactone Carbonyl-~160
Butoxy Chain Protons1.5 - 4.520 - 70
Carboxyl Carbon-170 - 180
Carboxyl Proton10 - 13 (broad)-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak around 1720-1750 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated lactone ring, a hallmark of the coumarin structure. researchgate.netijcrar.com A second strong absorption, typically broader, would appear around 1700 cm⁻¹ for the carboxylic acid C=O stretch. The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group. C-O stretching vibrations for the ether linkage would be observed in the 1000-1300 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (Broad)
Lactone Carbonyl C=O Stretch 1720 - 1750 (Strong, Sharp)
Carboxylic Acid Carbonyl C=O Stretch ~1700 (Strong)
Aromatic Ring C=C Stretch 1450 - 1600

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄O₅), the exact mass is 262.0841 g/mol . nih.gov In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]+ or pseudomolecular ions like [M+H]+ or [M-H]- would be measured. High-resolution mass spectrometry can confirm the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing characteristic losses, such as the loss of the butoxy-carboxy side chain. PubChem lists the availability of GC-MS data for this compound. nih.gov

Chromatographic Methods for Quantification and Purity Assessment in Research Studies (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of non-volatile compounds like coumarin derivatives. nih.gov A reversed-phase HPLC method is typically employed for purity assessment and quantification.

Stationary Phase: A C18 column is a standard choice, providing good separation based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic acid or acetic acid to ensure the carboxylic acid group is protonated) and an organic solvent (like acetonitrile (B52724) or methanol) is common.

Detection: A UV detector is highly effective, as the coumarin ring system has strong chromophores. Detection is often performed at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths simultaneously. nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area to a standard curve generated from samples of known concentration.

Table 3: Exemplar HPLC Method for Analysis of Coumarin Carboxylic Acid Analogues This table is based on a method developed for similar compounds and serves as a representative example. nih.gov

Parameter Condition
Column ODS2 (C18)
Mobile Phase Methanol/Water/Acid mixture
Detection Photodiode Array (PDA)
Column Temperature 30 ± 2°C
Internal Standard Ferulic acid nih.gov

Gas Chromatography (GC): While HPLC is more common for coumarin carboxylic acids, GC can be used if the compound is first derivatized to increase its volatility and thermal stability. The carboxylic acid group is typically converted to an ester (e.g., a methyl or silyl (B83357) ester) prior to injection. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification based on both retention time and mass spectrum. nih.gov

Mass Spectrometry-Based Approaches for Metabolic Research and Biomarker Discovery

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone of metabolic research and biomarker discovery. nih.gov

Metabolic Research: In metabolic studies, LC-MS is used to identify and quantify metabolites of this compound in biological samples such as plasma, urine, or liver microsome incubations. The metabolism of the parent compound, coumarin, is known to proceed primarily through hydroxylation to form 7-hydroxycoumarin, which is then rapidly converted to glucuronide and sulfate (B86663) conjugates. nih.gov It is plausible that this compound undergoes similar metabolic transformations. Potential metabolic pathways that could be investigated using MS include:

Phase I Metabolism: Hydroxylation of the aromatic ring or oxidation of the side chain.

Phase II Metabolism: Glucuronidation or sulfation of hydroxylated metabolites.

Ester Hydrolysis: Cleavage of the butoxy side chain to yield 7-hydroxycoumarin.

High-resolution MS can determine the elemental composition of potential metabolites, while MS/MS fragmentation patterns help to pinpoint the site of metabolic modification.

Biomarker Discovery: In the context of biomarker discovery, coumarin derivatives can be used as probes or substrates for specific enzymes. nih.govnih.gov For instance, if this compound is a substrate for a particular hydrolase or cytochrome P450 enzyme, its rate of metabolism could serve as a biomarker for the activity of that enzyme. An LC-MS-based assay could be developed to precisely measure the formation of a specific metabolite over time in response to different biological states or drug treatments, providing insight into disease progression or therapeutic efficacy. nih.gov

Table 4: Potential Applications of Mass Spectrometry in the Study of this compound

Research Area MS-Based Approach Objective Potential Findings
Metabolite Identification LC-MS/MS To identify products of Phase I and Phase II metabolism. Identification of hydroxylated, glucuronidated, or sulfated derivatives; detection of 7-hydroxycoumarin from ester cleavage. nih.gov
Enzyme Activity Assay Quantitative LC-MS To measure the rate of metabolism by a specific enzyme. Determination of kinetic parameters (Km, Vmax) for enzymes that process the compound.

| Biomarker Research | Targeted Metabolomics (MRM) | To quantify the compound and its key metabolites in large sample cohorts. | Correlation of metabolite levels with a disease state or treatment outcome. nih.gov |

Computational and Theoretical Chemistry Studies on 7 3 Carboxybutoxy Coumarin

Molecular Docking and Dynamics Simulations with Identified Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as a coumarin (B35378) derivative, might interact with the active site of a target protein. While specific molecular docking or dynamics simulation studies for 7-(3'-Carboxybutoxy)coumarin were not identified in the reviewed literature, extensive research on other 7-substituted coumarins has revealed interactions with several key protein targets implicated in various diseases.

These studies provide a basis for identifying potential protein targets for this compound. The 7-position of the coumarin scaffold is frequently modified to enhance binding affinity and selectivity. nih.govnih.gov For instance, various 7-substituted derivatives have been designed and evaluated as inhibitors of enzymes like monoamine oxidase-B (MAO-B) and cholinesterases, which are relevant to neurodegenerative diseases. nih.govnih.gov Other identified targets for coumarin derivatives include vascular endothelial growth factor receptor (VEGFR), a key protein in angiogenesis, pharmrep.org and carbonic anhydrases IX and XII, which are associated with tumors. nih.gov The carboxybutoxy group at the 7-position of the title compound, with its hydrogen bond donor and acceptor capabilities, could potentially engage in specific interactions within the binding sites of these or other related proteins.

Coumarin ClassIdentified Target ProteinTherapeutic AreaKey FindingReference
7-Substituted Coumarin DerivativesMonoamine Oxidase-B (MAO-B), Cholinesterases (AChE, BuChE)Neurodegenerative DiseasesDerivatives with benzyl (B1604629) or piperidine (B6355638) moieties at the 7-position showed potent and selective inhibition. nih.govnih.gov
Coumarin-Thiazole HybridsVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)CancerHybrid compounds showed strong binding affinities to the VEGFR-2 active site, suggesting anti-angiogenic potential. pharmrep.org
7-Hydroxycoumarin-3-carboxamidesCarbonic Anhydrase IX and XII (CA IX, CA XII)CancerShowed selective inhibition of tumor-associated CA isoforms over other isoforms. nih.gov
7-Substituted Biphenyl CoumarinsBacterial DNA HelicaseInfectious DiseasesThe 7-position substitution was found to engage in hydrophobic interactions with the target site. nih.gov
Azaheterocyclic Coumarin DerivativesEnoyl Acyl Carrier Protein Reductase (InhA)TuberculosisDocking revealed the importance of the coumarin ring system for binding within the InhA active site. rsc.org

This table summarizes molecular docking findings for various classes of 7-substituted coumarins against different protein targets. Specific docking studies for this compound are not available in the cited literature.

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. natscidiscovery.comresearchgate.net These methods can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial descriptor for molecular reactivity and stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For coumarin derivatives, these calculations help in understanding their chemical behavior and designing molecules with desired electronic properties for applications in materials science or as biological probes. natscidiscovery.com

While specific quantum chemical calculations for this compound are not detailed in the available research, studies on analogous 7-substituted coumarins provide valuable insights into how substituents at this position influence the electronic properties of the entire molecule. natscidiscovery.comresearchgate.net

Calculated PropertySignificanceGeneral Findings for CoumarinsReference
HOMO EnergyIndicates electron-donating ability (nucleophilicity).The energy is influenced by the nature of substituents on the coumarin ring. researchgate.net
LUMO EnergyIndicates electron-accepting ability (electrophilicity).The energy level is key to understanding charge transfer interactions. researchgate.net
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.This descriptor helps in predicting the relative stability of different derivatives. researchgate.net
Molecular Electrostatic Potential (MEP)Visualizes electron density to predict sites for molecular interactions.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net
Vibrational FrequenciesCorrelates theoretical structure with experimental FT-IR and Raman spectra for structural confirmation.DFT calculations show good agreement with experimental vibrational spectra for related coumarins. natscidiscovery.com

This table describes common quantum chemical properties and their relevance, with general findings based on studies of related 7-substituted coumarin compounds.

Future Research Directions and Conceptual Translational Potential Non Clinical

Exploration of Novel Mechanisms and Undiscovered Biological Targets

While coumarins, as a class, are known to exert their effects through various mechanisms, including the modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis, the specific molecular targets and pathways engaged by 7-(3'-Carboxybutoxy)coumarin remain largely uncharacterized. nih.gov Future research should prioritize the elucidation of its precise mechanism of action.

Key research questions to address include:

Target Identification: What specific enzymes, receptors, or signaling proteins does this compound interact with? Techniques such as affinity chromatography, proteomics, and molecular docking studies can be employed to identify its direct binding partners.

Pathway Analysis: Which cellular signaling pathways are modulated by this compound? Investigating its effects on pathways commonly implicated in disease, such as the PI3K/Akt/mTOR and MAPK pathways, could provide valuable insights. nih.gov

Comparative Studies: How does the bioactivity of this compound compare to other coumarin (B35378) derivatives? Structure-activity relationship (SAR) studies can help to pinpoint the functional groups responsible for its biological effects. rsc.org

Development of Advanced Delivery Systems for Research Applications (e.g., Nanoparticles for in vitro or in vivo (non-human) studies)

The translation of a compound's in vitro activity to in vivo models often necessitates the development of effective delivery systems. For this compound, nanoparticle-based platforms offer a promising avenue for enhancing its utility in research settings. nih.gov

Potential research directions in this area include:

Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within SLNs could improve its stability, and facilitate its transport across biological membranes in preclinical models. nih.gov

Mitochondria-Targeting Nanoparticles: Given that some coumarin derivatives accumulate in mitochondria, designing nanoparticles that specifically target this organelle could enhance the compound's efficacy in studies focused on mitochondrial dysfunction-related pathologies. nih.govnih.gov

Stimuli-Responsive Nanoparticles: Developing nanoparticles that release their this compound cargo in response to specific stimuli present in a disease microenvironment (e.g., pH, enzymes) would allow for more targeted delivery in preclinical research.

Combination Studies with Other Investigational Compounds in Pre-clinical Models

Exploring the synergistic or additive effects of this compound when used in combination with other investigational compounds is a critical step in preclinical research. Such studies can reveal novel therapeutic strategies and potentially reduce the effective concentration needed for a biological response.

Future research could involve:

Combination with Chemotherapeutic Agents: In preclinical cancer models, combining this compound with established or experimental anticancer agents could enhance cytotoxicity or overcome resistance mechanisms.

Combination with Anti-inflammatory Compounds: In models of inflammatory diseases, co-administration with other anti-inflammatory agents could lead to a more potent and comprehensive dampening of the inflammatory response.

Combination with Antibiotics: Investigating its potential to potentiate the activity of antibiotics against resistant bacterial strains in in vitro and in vivo infection models is a worthwhile area of exploration. nih.gov

Expanding Research into Novel Pre-clinical Therapeutic Areas

The broad biological activities associated with the coumarin class suggest that this compound may have therapeutic potential in a variety of disease contexts beyond what has already been explored. ontosight.ai Preclinical investigations in novel therapeutic areas are warranted.

Potential areas for future research include:

Neurodegenerative Diseases: Given the role of oxidative stress and inflammation in neurodegeneration, evaluating the neuroprotective effects of this compound in relevant cell culture and animal models is a logical next step. nih.gov

Metabolic Disorders: The impact of coumarins on various metabolic pathways suggests that this compound could be investigated for its potential to modulate processes involved in diseases like diabetes and obesity. nih.gov

Infectious Diseases: The antimicrobial properties of some coumarins provide a rationale for screening this compound against a panel of pathogenic bacteria and fungi. ontosight.ai

Q & A

Q. Optimization Tips :

  • Use freshly dried DMF and K₂CO₃ to prevent side reactions.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).
  • Adjust alkyl bromide chain length to modulate solubility and crystallinity .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield Range
O-alkylationK₂CO₃, DMF, 60°C84–97%
Hydrolysis10% KOH, EtOH, 80°C90–99%

How does varying the alkoxy chain length at the 7-position influence the photophysical properties of coumarin derivatives?

Advanced Research Question
Alkoxy chain length significantly impacts UV-vis absorption and fluorescence due to electronic and steric effects:

  • Longer chains (e.g., C18) enhance hydrophobicity, reducing aggregation in polar solvents and increasing fluorescence quantum yield.
  • Shorter chains (e.g., C10) improve solubility in aqueous media but may quench fluorescence due to intermolecular interactions.

Q. Methodological Approach :

  • Characterize derivatives using UV-vis spectroscopy (λmax ~320–360 nm) and fluorescence emission (λem ~400–450 nm) in methanol and water at varying pH .
  • Compare Stokes shifts to assess environmental sensitivity .

Key Finding : Derivatives with C14–C16 chains balance solubility and photostability, making them ideal for bioimaging applications .

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Question

¹H/¹³C NMR : Confirm substituent positions via characteristic shifts:

  • Coumarin carbonyl at δ ~160 ppm (¹³C).
  • Alkoxy protons at δ ~4.2–4.5 ppm (¹H) .

FT-IR : Detect carboxylate C=O stretching at ~1700 cm⁻¹ and ether C-O at ~1250 cm⁻¹ .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Table 2 : Key Spectral Signatures

TechniqueKey Peaks
¹H NMRδ 6.2–6.4 (coumarin H-4), δ 4.2–4.5 (OCH₂)
¹³C NMRδ 160 (C=O), δ 60–70 (OCH₂)
FT-IR1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)

What methodologies are used to assess the antimicrobial efficacy of coumarin derivatives?

Advanced Research Question

Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

  • Minimum Inhibitory Concentration (MIC): Use serial dilutions (0.5–128 µg/mL) .

Structure-Activity Analysis : Compare MICs of derivatives with varying substituents (e.g., carboxyl vs. nitro groups).

Key Insight : 7-Substituted coumarins with electron-withdrawing groups (e.g., -COOH) show enhanced activity due to improved membrane penetration .

How can HPLC methods be optimized for quantifying coumarin derivatives in complex matrices?

Advanced Research Question

Column Selection : Use C18 columns for reverse-phase separation.

Mobile Phase : Acetonitrile/water (60:40) with 0.1% TFA improves peak symmetry.

Detection : Fluorescence detection (λex 320 nm, λem 450 nm) enhances sensitivity over UV-vis .

Q. Validation Challenges :

  • Account for matrix effects (e.g., serum proteins) using standard addition.
  • Ensure linearity (R² >0.99) across 0.1–100 µg/mL .

How do electron-withdrawing groups at the 3-position alter the reactivity of coumarin derivatives?

Advanced Research Question

  • Carboxyl Groups (-COOH) : Enhance electrophilicity, facilitating nucleophilic substitutions (e.g., amide coupling for prodrug design).
  • Nitro Groups (-NO₂) : Increase oxidative stability but may reduce solubility.

Q. Experimental Validation :

  • Perform Hammett analysis to correlate substituent σ values with reaction rates .
  • Use DFT calculations to predict charge distribution and reactive sites .

Application : 3-Carboxy derivatives are preferred for bioconjugation due to their versatility in forming esters and amides .

How should researchers address discrepancies in reported biological activities of coumarin derivatives?

Advanced Research Question

Standardize Assays : Use common reference strains (e.g., S. aureus ATCC 25923) and growth media (e.g., Mueller-Hinton agar).

Control Variables : Document solvent (DMSO concentration ≤1%), incubation time, and temperature.

Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 50 µg/mL) .

Case Study : Discrepancies in MIC values for 7-methoxycoumarin against E. coli were resolved by standardizing inoculum size (1×10⁸ CFU/mL) .

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